Cas no 2757085-35-9 ((4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole)

(4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole 化学的及び物理的性質
名前と識別子
-
- Pyridine, 2-[[(4S,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]methyl]-
- (4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
- F72080
- 2757085-35-9
-
- インチ: 1S/C21H18N2O/c1-3-9-16(10-4-1)20-21(17-11-5-2-6-12-17)24-19(23-20)15-18-13-7-8-14-22-18/h1-14,20-21H,15H2/t20-,21+/m0/s1
- InChIKey: KYXTZWSEJBGNQK-LEWJYISDSA-N
- ほほえんだ: C1(CC2=N[C@@H](C3=CC=CC=C3)[C@@H](C3=CC=CC=C3)O2)=NC=CC=C1
計算された属性
- せいみつぶんしりょう: 314.141913202g/mol
- どういたいしつりょう: 314.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 424
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 34.5Ų
(4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P024HKL-100mg |
(4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole |
2757085-35-9 | 97% | 100mg |
$76.00 | 2024-05-07 |
(4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
(4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazoleに関する追加情報
Introducing (4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole (CAS No. 2757085-35-9): A Promising Compound in Modern Pharmaceutical Research
CAS No. 2757085-35-9 refers to a highly specific organic compound, (4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole, which has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the oxazole class of heterocyclic compounds, characterized by a five-membered ring containing one oxygen atom and four carbon atoms. The presence of stereocenters at the 4S and 5R positions adds a layer of complexity and interest to its structural and functional properties.
The molecular structure of (4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole incorporates several key functional groups that contribute to its unique chemical behavior. The diphenyl substituents at the 4 and 5 positions enhance its hydrophobicity and may influence its interaction with biological targets. Additionally, the pyridin-2-ylmethyl group introduces a nitrogen-rich moiety, which is known to be highly relevant in medicinal chemistry due to its ability to form hydrogen bonds and participate in metal coordination.
In recent years, there has been a growing interest in oxazole derivatives as potential therapeutic agents. Oxazoles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific stereochemistry of (4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole makes it a particularly intriguing candidate for further investigation. Studies have shown that the stereochemical arrangement can significantly impact the pharmacological activity of a compound, making this molecule a valuable subject for structural optimization.
One of the most compelling aspects of this compound is its potential application in drug discovery. The combination of the diphenyl and pyridin-2-ylmethyl groups suggests that it may exhibit multiple modes of action, which could be advantageous in developing multifunctional therapeutics. For instance, such compounds have been explored for their ability to modulate enzyme activity and receptor binding. The oxazole ring itself is known to interact with various biological targets, including proteins and nucleic acids.
Recent research has highlighted the importance of stereoselective synthesis in pharmaceutical development. The stereochemistry at the 4S and 5R positions in (4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is critical for determining its biological efficacy. Advances in chiral synthesis techniques have made it possible to produce enantiomerically pure forms of such compounds, which is essential for understanding their pharmacological profiles. These techniques include asymmetric catalysis and biocatalytic methods, which offer high selectivity and yield.
The pharmacokinetic properties of (4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole are also under investigation. The presence of lipophilic groups like the diphenyl moiety can influence absorption and distribution in the body. Additionally, the polar nature of the pyridin-2-ylmethyl group may affect metabolic pathways and excretion rates. Understanding these properties is crucial for optimizing drug delivery systems and ensuring therapeutic efficacy.
In vitro studies have begun to explore the potential applications of this compound. Initial experiments suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to various diseases. For example, oxazole derivatives have been reported to interact with kinases and other signaling molecules involved in cancer progression. The specific interactions between (4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole and these targets are being carefully analyzed using biochemical assays.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of the molecule. These synthetic strategies are not only innovative but also scalable for larger-scale production if needed.
The future prospects for (4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole are promising. Ongoing research aims to elucidate its mechanism of action and explore its potential as a lead compound for new drugs. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into clinical applications. The development pipeline for this compound is being closely monitored by researchers worldwide.
In conclusion,(4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole (CAS No. 2757085-35-9) stands out as a noteworthy compound in pharmaceutical research due to its unique structure and promising biological activities. Its synthesis reflects advances in organic chemistry techniques,and its potential applications span multiple therapeutic areas。As research continues,this molecule is likely to play an increasingly important role in drug discovery efforts aimed at addressing unmet medical needs。
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